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Compound of Interest

N-Tridecanoyl-D-erythro-
Compound Name:
sphinganine-d7

Cat. No.: B15141638

Introduction

Sphingolipids are a class of bioactive lipids that serve as both structural components of cell
membranes and critical signaling molecules involved in various cellular processes, including
cell growth, differentiation, and apoptosis.[1][2] Dysregulation of sphingolipid metabolism is
implicated in numerous diseases, making the accurate quantification of these lipids in tissue
samples a critical aspect of biomedical research and drug development. N-Tridecanoyl-D-
erythro-sphinganine-d7 is a high-purity, stable isotope-labeled version of N-Tridecanoyl-D-
erythro-sphinganine, designed for use as an internal standard in mass spectrometry (MS)-
based lipidomics.

Principle of Use

The "gold standard” for quantitative analysis by mass spectrometry is the use of stable isotope-
labeled internal standards.[3] N-Tridecanoyl-D-erythro-sphinganine-d7 is chemically and
physically almost identical to its endogenous, non-labeled counterpart. When a known quantity
of this deuterated standard is "spiked" into a biological sample at the beginning of the
experimental workflow, it co-extracts with the endogenous analyte and experiences similar
effects of ion suppression or enhancement during MS analysis. By comparing the signal
intensity of the endogenous analyte to that of the known amount of the deuterated internal
standard, precise and accurate quantification can be achieved, correcting for both sample loss
during preparation and variability in instrument response.[1][3]
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Applications

o Targeted Quantification: Used as an internal standard for the precise measurement of
endogenous N-Tridecanoyl-D-erythro-sphinganine and other related dihydroceramides in
tissue homogenates.

» Lipidomics Studies: Incorporated into an internal standard cocktail to quantify a broad range
of sphingolipids in tissues, enabling the study of metabolic dysregulation in diseases such as
cancer, neurodegenerative disorders, and metabolic syndrome.[1][4]

o Biomarker Discovery: Facilitates the accurate measurement of changes in sphingolipid levels
in response to disease progression or therapeutic intervention, aiding in the identification of
potential biomarkers.[2]

o Drug Development: Enables precise evaluation of the effects of drug candidates on
sphingolipid metabolism pathways.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the biological context of sphinganine and the general workflow
for its analysis using a deuterated internal standard.

Endoplasmic Reticulum

3-Ketosphinganine
Reductase (KDSR)

Sphinganine Dihydroceramides
(D-erythro-sphinganine) (e.9., N-Tridecanoyl-D-erythro-sphinganine)

Click to download full resolution via product page

De Novo Sphingolipid Biosynthesis Pathway.
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General Workflow for Tissue Sphingolipid Analysis.
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Quantitative Data

Accurate quantification depends on using the internal standard at a concentration relevant to
the endogenous analyte levels. The following table provides examples of concentrations and
performance metrics for sphingolipid internal standards used in tissue and cell analysis. Note
that data for the specific N-Tridecanoyl-d7 variant is not readily available; therefore, data for
structurally similar and commonly used standards are presented for illustrative purposes.
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Concentrati
Internal . Key
Matrix on Range / Method T Reference
Standard Findings
Amount

LOD: 0.5-2
HT22 Cells, Calibration ng/mL; LOQ:
Rat Brain & Curve: 1- LC-MS/MS 1-4 ng/mL; [5]
Serum 15,000 ng/mL Recovery:
80.5-102.4%

Sphinganine
(d17:1)

Enabled
accurate

quantification,
Mouse _
C17- ) revealing a
) ) Tissues .
Sphingosine ) Not specified LC-MS/MS 2.3-fold [4]
(Kidney, ) )
& C17-S1P Increase in

Liver, Heart) S1P in Fabry
mouse

kidneys.

Intra-assay
variability
Cer In vitro assay 20 pmol per HPLC- was low, with
d18:1/17:0 (microsomes) sample MS/MS an average o]
CV of 11-

15%.

The internal
standard
cocktail
C17 Internal RAW264.7 allowed for
N LC-ESI- )
Standard Macrophage Not specified the reliable [3]
) MS/MS o
Cocktail Cells quantification
of multiple
sphingolipid

classes.

LOD: Limit of Detection; LOQ: Limit of Quantitation; CV: Coefficient of Variation.
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Experimental Protocols

Protocol: Quantitative Analysis of Sphingolipids in Mammalian Tissue

This protocol provides a general method for the extraction and quantification of sphingolipids
from tissue samples using N-Tridecanoyl-D-erythro-sphinganine-d7 as an internal standard.

1. Materials and Reagents

o Tissue sample (1-10 mg, flash-frozen)

» N-Tridecanoyl-D-erythro-sphinganine-d7 solution (in ethanol or methanol)
e Phosphate-buffered saline (PBS), ice-cold

o LC-MS grade solvents: Chloroform, Methanol, Water

o Tissue homogenizer (e.g., bead beater or Dounce homogenizer)

e Glass centrifuge tubes

« Nitrogen evaporator

e Autosampler vials

e Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
2. Sample Preparation and Homogenization

e Weigh the frozen tissue sample (typically 1-10 mg is sufficient).[7]

o Place the tissue in a pre-chilled tube for homogenization.

e Add an appropriate volume of ice-cold PBS (e.g., for a 10 mg tissue, add 100 pL to make a
10% wi/v homogenate).

e Homogenize the tissue on ice until no visible tissue fragments remain. Proceed immediately
to the next step.
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. Spiking with Internal Standard

To the tissue homogenate, add a known amount of N-Tridecanoyl-D-erythro-sphinganine-
d7. The amount should be in the range of the expected endogenous analyte concentration
(e.g., 10-100 pmol).

Vortex briefly to mix. This step is critical as it ensures the standard is subjected to all
subsequent extraction steps alongside the endogenous analyte.

. Lipid Extraction (Modified Bligh & Dyer Method)

To the homogenate containing the internal standard, add methanol and chloroform to
achieve a single-phase solvent ratio of Methanol:Chloroform:Aqueous Sample (e.g., 2:1:0.8,
v/iviv). For a 100 uL homogenate, this could be 250 pL of methanol and 125 pL of chloroform.

Vortex the mixture vigorously for 1-2 minutes and incubate at room temperature for 15-30
minutes to ensure complete extraction.

Induce phase separation by adding chloroform and water, each equal to the initial volume of
chloroform and sample, respectively (e.g., 125 pL chloroform and 125 pL water).

Vortex again for 1 minute.

Centrifuge the sample at 2,000-3,000 x g for 10 minutes at 4°C to separate the aqueous
(upper) and organic (lower) phases.

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette
and transfer it to a new clean glass tube.

. Sample Drying and Reconstitution
Dry the collected organic phase under a gentle stream of nitrogen gas.

Once completely dry, reconstitute the lipid extract in a small, precise volume (e.g., 100 pL) of
a suitable solvent compatible with your LC-MS system (e.g., the initial mobile phase, such as
Acetonitrile/Water 60:40 v/v with 0.1% formic acid).

Vortex to ensure the lipid pellet is fully dissolved.
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o Transfer the reconstituted sample to an autosampler vial for analysis.
6. LC-MS/MS Analysis and Quantification
« Inject the sample onto an appropriate LC column (e.g., C18) for chromatographic separation.

o Perform MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, using pre-determined
precursor-product ion transitions for both the endogenous analyte and N-Tridecanoyl-D-
erythro-sphinganine-d7.

 Integrate the peak areas for both the analyte and the internal standard.

o Calculate the concentration of the endogenous sphingolipid by comparing the peak area
ratio of the analyte to the internal standard against a calibration curve generated with known
concentrations of the non-labeled standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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